1-(2,2-Difluoroethyl)-1H-indol-5-ol
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Overview
Description
1-(2,2-Difluoroethyl)-1H-indol-5-ol is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoroethyl group attached to the indole ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-ol typically involves the introduction of the difluoroethyl group to the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents such as 1,1-difluoroethyl chloride. The reaction is usually carried out under controlled conditions, often involving the use of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-5-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-(2,2-Difluoroethyl)-1H-indol-3-ol
- 1-(2,2,2-Trifluoroethyl)-1H-indol-5-ol
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
Uniqueness: 1-(2,2-Difluoroethyl)-1H-indol-5-ol is unique due to the specific positioning of the difluoroethyl group on the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)indol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)6-13-4-3-7-5-8(14)1-2-9(7)13/h1-5,10,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQMEXVVNSLZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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